Methyl (R)-(+)-lactate (CAS 17392-83-5) is a highly valuable, enantiopure chiral building block widely utilized in the asymmetric synthesis of pharmaceuticals, agrochemicals, and complex natural products. As the methyl ester of D-lactic acid, it presents as a stable, process-friendly liquid with a boiling point of 144–145 °C and a specific optical rotation of approximately +8.4° (neat) . While its physical solvent properties mirror those of its racemic and (S)-isomer counterparts, its primary procurement value lies entirely in its precise (R)-stereocenter. This makes it an indispensable precursor for stereospecific reactions, including Grignard additions, Weinreb amide formations, and epoxidations, where preserving high enantiomeric excess (ee) is critical for downstream biological activity [1].
Substituting Methyl (R)-(+)-lactate with the more common and less expensive Methyl (S)-(-)-lactate or racemic methyl lactate fundamentally compromises asymmetric synthesis workflows. Because the stereocenter of the lactate precursor is directly incorporated into the target molecule, using the (S)-isomer yields the opposite, often biologically inactive enantiomer of the desired active pharmaceutical ingredient (API) [1]. Furthermore, substituting with racemic methyl lactate necessitates complex, yield-destroying downstream chiral resolution steps. This effectively caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases overall manufacturing costs, making the enantiopure (R)-isomer strictly non-interchangeable for target-oriented synthesis [2].
In the multikilogram scale synthesis of the antifungal agent Ravuconazole, starting with Methyl (R)-(+)-lactate ensures the direct transfer of the required stereocenter to the morpholine amide intermediate. Industrial process data demonstrates that utilizing the (R)-enantiomer achieves a 78% overall yield with an exceptional 98.0–98.5% ee [1]. In contrast, utilizing racemic methyl lactate would yield a racemic intermediate (0% ee), requiring downstream chiral resolution that inherently limits the maximum theoretical yield of the active enantiomer to 50%.
| Evidence Dimension | Intermediate Enantiomeric Excess (ee) and Yield |
| Target Compound Data | 98.0–98.5% ee (78% overall yield) |
| Comparator Or Baseline | Racemic Methyl Lactate: 0% ee (max 50% theoretical yield of target enantiomer) |
| Quantified Difference | Preservation of >98% ee vs. 0% ee, effectively doubling the theoretical yield of the active enantiomer. |
| Conditions | Multikilogram scale API process development (Grignard coupling and epoxidation) |
Procuring the enantiopure (R)-isomer eliminates costly downstream chiral resolution steps and maximizes the yield of the active pharmaceutical ingredient.
The synthesis of bioactive natural products, such as (-)-Tatarinoids A and C, relies strictly on the (R)-stereocenter provided by Methyl (R)-(+)-lactate. When TBS-protected Methyl (R)-lactate is subjected to aryllithium addition, it successfully forms the required tertiary alcohol precursor with the correct spatial arrangement [1]. Substituting this precursor with Methyl (S)-(-)-lactate would invert the stereocenter, leading to the (+)-enantiomer of the Tatarinoid, which lacks the targeted cyclic adenosine monophosphate (cAMP) regulatory activity.
| Evidence Dimension | Downstream Target Stereochemistry and Activity |
| Target Compound Data | Yields active (-)-enantiomer with correct tertiary alcohol stereocenter |
| Comparator Or Baseline | Methyl (S)-(-)-lactate: Yields inactive (+)-enantiomer |
| Quantified Difference | 100% inversion of biological activity (active vs. inactive enantiomer). |
| Conditions | Organolithium addition to TBS-protected lactate precursor |
For target-oriented synthesis, the specific (R)-enantiomer is strictly non-interchangeable to ensure the final compound possesses the intended biological activity.
During the synthesis of complex ketones via Weinreb amide intermediates, the choice of ester impacts the efficiency of the initial amidation and subsequent organometallic coupling. Methyl (R)-(+)-lactate undergoes nucleophilic acyl substitution more rapidly than its bulkier counterpart, Ethyl (R)-(+)-lactate, due to reduced steric hindrance at the carbonyl carbon [1]. This allows for milder reaction conditions during the formation of the Weinreb amide, which subsequently prevents over-addition of Grignard or organolithium reagents, ensuring high chemoselectivity for the desired ketone.
| Evidence Dimension | Steric Hindrance and Amidation Efficiency |
| Target Compound Data | Lower steric bulk, rapid amidation at milder temperatures |
| Comparator Or Baseline | Ethyl (R)-(+)-lactate: Higher steric bulk, slower amidation requiring harsher conditions |
| Quantified Difference | Significantly faster reaction kinetics and higher chemoselectivity due to reduced steric bulk. |
| Conditions | Conversion to Weinreb amide for controlled organometallic addition |
The methyl ester provides superior processability and chemoselectivity in complex multi-step synthetic routes compared to larger alkyl esters.
Methyl (R)-(+)-lactate is the definitive starting material for the commercial-scale synthesis of triazole antifungals like Ravuconazole. Its precise (R)-stereocenter is preserved through multi-step sequences involving Grignard additions and epoxidations, ensuring the final API meets strict enantiomeric purity requirements (≥98% ee) without the need for late-stage chiral resolution [1].
In the total synthesis of complex natural products such as the neuromodulatory (-)-Tatarinoids, Methyl (R)-(+)-lactate is utilized to establish critical tertiary alcohol stereocenters. Its compatibility with TBS-protection and subsequent controlled organolithium additions makes it an ideal chiral building block for accessing specific, biologically active enantiomers [2].
The compound is highly suited for the development of enantiopure agrochemicals where only one stereoisomer exhibits pesticidal or herbicidal activity. Procuring Methyl (R)-(+)-lactate ensures that the resulting formulations have high target efficacy and reduced environmental load compared to racemic mixtures, directly leveraging the ee preservation demonstrated in industrial scale-ups [3].
Flammable;Irritant